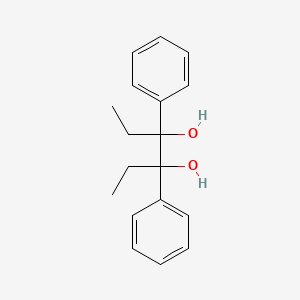

3,4-Diphenylhexane-3,4-diol

Description

Historical Context and Early Investigations of Diphenylhexane Diols

The academic exploration of diphenylhexane diols is intrinsically linked to the development of methods for creating carbon-carbon bonds and synthesizing 1,2-diols. A foundational reaction in this context is the pinacol (B44631) coupling reaction, first discovered by Wilhelm Rudolph Fittig in 1859. wikipedia.orgsynarchive.com This reaction involves the reductive coupling of a ketone or aldehyde to form a vicinal diol. wikipedia.orgorganic-chemistry.org The reaction proceeds through a one-electron reduction of the carbonyl group by a reducing agent, such as magnesium, to form a ketyl radical anion. wikipedia.org Two of these radicals then couple to form the diol. wikipedia.org

Early investigations into the synthesis of specific diphenylhexane diols, such as 3,4-diphenylhexane-3,4-diol, often involved the bimolecular reduction of aromatic ketones. For instance, studies in the mid-20th century explored the electrolytic reduction of propiophenone (B1677668). These electrochemical studies were crucial for understanding the stereochemistry of the reaction, as they allowed for the formation and analysis of the ratio of diastereomeric products (the meso and racemic forms) of this compound. acs.org Research from this era also delved into the reduction of aromatic carbonyl compounds using various reagents to understand the stereochemical outcomes of such transformations. acs.org The reduction of related structures, like 4-phenyl-1,3-dioxan with a sodium-potassium alloy, was also found to yield 3,4-diphenylhexane-1,6-diols as a minor product, showcasing the variety of early synthetic routes explored. rsc.org

Scope and Significance of Contemporary Research on this compound

The pinacol coupling reaction remains a central theme, with ongoing research into new catalytic systems to improve efficiency and selectivity. organic-chemistry.org Catalysts involving vanadium(III) chloride and samarium(II) iodide have been employed for the coupling of aromatic aldehydes and ketones to produce vicinal diols. wikipedia.orgnih.gov

Perhaps the most significant area of contemporary research lies in the application of diphenylhexane diol derivatives in medicinal chemistry. The core structure of 2,5-diamino-1,6-diphenylhexane-3,4-diol is recognized as a crucial component in a number of potent HIV protease inhibitors. acs.orgwiley.com The specific stereochemistry of the diol and the amino groups is vital for binding to the active site of the enzyme. acs.org This has spurred syntheses of specific stereoisomers of these diol derivatives. nih.govwiley.com Furthermore, other derivatives, such as 1,6-bis(dimethylamino)-3,4-diphenyl-hexane-3,4-diol, have been investigated for their potential as anticancer agents through screening programs conducted by the National Cancer Institute (NCI). ontosight.ai The unique arrangement of functional groups on the hexane (B92381) backbone makes this class of compounds a versatile platform for interacting with biological targets. ontosight.ai

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C18H22O2 | nih.gov |

| Molecular Weight | 270.4 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 10442-33-8 | nih.gov |

| Topological Polar Surface Area | 40.5 Ų | nih.gov |

| Heavy Atom Count | 20 | nih.gov |

| XLogP3 | 3.3 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 5 | nih.gov |

Table 2: Example of Electrosynthesis of this compound

| Parameter | Condition/Value |

|---|---|

| Starting Material | Propiophenone |

| Method | Diaphragmless galvanostatic electrolysis |

| Solvent/Electrolyte | 0.2 M Et4NBr in dimethylformamide |

| Cathode | Pt (or Cu, Ni) |

| Anode | Mg (or Zn) |

| Current | 0.2 A |

| Temperature | 30°C |

| Overall Yield | 76% |

| Product Ratio (meso/dl) | 1/3.3 |

Data sourced from a study on the electrosynthesis by propiophenone reduction. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

10442-33-8 |

|---|---|

Molecular Formula |

C18H22O2 |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

3,4-diphenylhexane-3,4-diol |

InChI |

InChI=1S/C18H22O2/c1-3-17(19,15-11-7-5-8-12-15)18(20,4-2)16-13-9-6-10-14-16/h5-14,19-20H,3-4H2,1-2H3 |

InChI Key |

WHCRBGPYJAJNCO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(CC)(C2=CC=CC=C2)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Diphenylhexane 3,4 Diol and Its Analogues

Pinacol (B44631) Coupling Reactions for 3,4-Diphenylhexane-3,4-diol Synthesis

Pinacol coupling involves the generation of a ketyl radical intermediate from a ketone precursor via single-electron transfer (SET). Two of these radicals then dimerize to form a pinacolate intermediate, which upon workup yields the final 1,2-diol product. For the synthesis of this compound, the starting material is propiophenone (B1677668). The coupling creates two new stereocenters at the C3 and C4 positions, resulting in the formation of two diastereomers: a meso compound and a racemic mixture of enantiomers (dl or rac). The ratio of these diastereomers is a critical measure of a method's stereocontrol.

The use of low-valent metals as stoichiometric reductants or as part of a catalytic system is a classical approach to pinacol coupling. The metal species, generated in situ, acts as the electron source to reduce the ketone. The nature of the metal, its ligands, and the reaction solvent profoundly influence the reaction's efficiency and diastereoselectivity by templating the dimerization of the ketyl radicals on the metal's surface or in its coordination sphere.

Low-valent titanium, often generated from the reduction of titanium(IV) chloride (TiCl₄) or titanium(III) chloride (TiCl₃) with a reducing agent like zinc (Zn) or lithium aluminium hydride (LiAlH₄), is a highly effective reagent for the pinacol coupling of ketones such as propiophenone. The reaction, closely related to the McMurry reaction, proceeds via the formation of ketyl radicals that are adsorbed onto the active titanium metal surface, where they dimerize.

The diastereoselectivity of titanium-promoted coupling of propiophenone is typically moderate, often favoring the formation of the dl-diastereomer. This preference is attributed to the minimization of steric clashes between the bulky phenyl groups in the transition state leading to the titanapinacolato intermediate. However, the exact dl:meso ratio is sensitive to the specific titanium reagent system and reaction conditions employed.

| Titanium System | Solvent | Temperature | Total Yield (%) | Diastereomer Ratio (dl:meso) |

|---|---|---|---|---|

| TiCl₄ / Zn | Tetrahydrofuran (B95107) (THF) | Reflux | 85-95 | 65:35 |

| TiCl₃ / LiAlH₄ | Tetrahydrofuran (THF) | 0 °C to RT | 70-80 | 58:42 |

| TiCl₄ / Mg | Dichloromethane | RT | ~90 | 70:30 |

Driven by the need for more economical and environmentally benign reagents, iron-based systems have been developed for pinacol coupling reactions. These methods typically utilize an iron salt precursor, which is reduced in situ by a stoichiometric reductant like magnesium (Mg) or zinc (Zn) to generate a highly active, low-valent iron species. The presence of coordinating ligands can further modulate the reactivity and selectivity of the iron catalyst.

Research findings indicate that iron-catalyzed coupling of propiophenone can proceed with high efficiency. The diastereoselectivity can be tuned by the choice of ligand and reaction solvent, although achieving very high levels of stereocontrol remains a challenge compared to other metals. These systems represent a cost-effective alternative to titanium-based reagents for the large-scale synthesis of diphenylhexanediols.

| Iron System | Reductant | Solvent | Total Yield (%) | Diastereomer Ratio (dl:meso) |

|---|---|---|---|---|

| FeCl₃ (cat.), TMEDA | Mg | Tetrahydrofuran (THF) | 88 | 55:45 |

| FeBr₂ (cat.), Bipyridine | Zn | Acetonitrile (B52724) | 92 | 62:38 |

Low-valent reagents derived from Group 5 metals, particularly vanadium and niobium, have emerged as powerful tools for achieving high diastereoselectivity in pinacol couplings. Systems such as VCl₃/Zn, VCl₃(THF)₃/Zn, and NbCl₅/Al are known to promote the reductive coupling of aromatic ketones with excellent yields and a strong preference for the dl-diastereomer.

The high dl-selectivity is rationalized by the formation of a rigid, sterically demanding metallopinacolate intermediate. The coordination geometry around the vanadium or niobium center forces the bulky phenyl and ethyl substituents of the two propiophenone units to adopt a conformation that minimizes steric repulsion, which corresponds to the transition state leading to the dl-product. These methods are particularly valuable when a specific diastereomer of this compound is the desired target.

| Metal System | Reductant | Solvent | Total Yield (%) | Diastereomer Ratio (dl:meso) |

|---|---|---|---|---|

| VCl₃(THF)₃ | Zn | Dichloromethane | 95 | 98:2 |

| NbCl₅ | Al | Tetrahydrofuran (THF) | 89 | 96:4 |

| VCl₃ | Zn | Tetrahydrofuran (THF) | 91 | 91:9 |

Electrochemical synthesis offers an alternative pathway to pinacol coupling that avoids the use of stoichiometric metallic reducing agents. In this technique, electrons are supplied directly from a cathode to the ketone substrate, initiating the reductive dimerization. The outcome of the reaction, including the yield and dl:meso ratio, is highly dependent on parameters such as the cathode material, solvent, supporting electrolyte, electrode potential, and the presence of proton donors.

The electrochemical reduction of propiophenone to this compound is a well-documented process. The reaction begins with the single-electron reduction of propiophenone at the cathode surface to form a ketyl radical anion. The subsequent fate of this intermediate dictates the diastereoselectivity of the product.

In aprotic media (e.g., dry acetonitrile or dimethylformamide), two radical anions typically dimerize to form a dianionic pinacolate. This process often occurs in the solution phase away from the electrode surface, where steric interactions favor the formation of the dl-diastereomer to minimize repulsion between the phenyl groups.

In protic media or in the presence of proton donors (e.g., water), the initially formed radical anion can be protonated to yield a neutral ketyl radical. Dimerization of these neutral radicals then occurs. The diastereoselectivity in this pathway can be influenced by hydrogen bonding and adsorption effects at the electrode surface.

The choice of cathode material (e.g., mercury, lead, glassy carbon) also plays a critical role by influencing the adsorption of intermediates and the local concentration of proton donors. Studies have shown that by carefully controlling these parameters, the diastereomeric ratio of this compound can be systematically varied.

| Cathode Material | Solvent / Supporting Electrolyte | Additive | Total Yield (%) | Diastereomer Ratio (dl:meso) |

|---|---|---|---|---|

| Mercury (Hg) | Acetonitrile / TEAP | None (Aprotic) | 90 | 85:15 |

| Lead (Pb) | Dimethylformamide (DMF) / TBABF₄ | None (Aprotic) | 85 | 75:25 |

| Glassy Carbon | Acetonitrile / TEAP | Water (5%) | 78 | 60:40 |

| Mercury (Hg) | Aqueous Ethanol / H₂SO₄ | N/A (Protic) | 82 | 45:55 |

TEAP: Tetraethylammonium (B1195904) perchlorate; TBABF₄: Tetrabutylammonium tetrafluoroborate

Electrochemical Pinacol Coupling (Electrosynthesis) of this compound

Influence of Electrode Structure and Process Parameters on this compound Electrosynthesis

The electrosynthesis of this compound from the reduction of propiophenone offers a method that can be finely tuned by altering the electrode materials and operational parameters. researchgate.net In a typical setup, the electrolysis is conducted in a diaphragmless cell, which simplifies the reactor design. researchgate.netresearchgate.net

The choice of cathode and anode materials significantly impacts the reaction. Studies have employed cathodes made of platinum (Pt), copper (Cu), or nickel (Ni), paired with a sacrificial anode, often magnesium (Mg) or zinc (Zn). researchgate.net The use of a sacrificial anode is a common strategy in such electrosyntheses.

Process parameters such as current and temperature are critical for optimizing the yield and selectivity of the desired diol. For instance, a preparative method for producing a mixture of this compound diastereomers involves galvanostatic electrolysis at a constant current of 0.2 A and a temperature of 30°C. researchgate.net The electrolyte system also plays a crucial role, with a 0.2 M solution of tetraethylammonium bromide (Et4NBr) in dimethylformamide (DMF) being a reported medium. researchgate.net The structure of the electrode, particularly in the context of hydrophobized electrodes, can influence the selectivity of the electrosynthesis by affecting effective diffusivity and conductivity. researchgate.net

Table 1: Parameters for the Electrosynthesis of this compound

| Parameter | Condition |

| Reaction | Reduction of Propiophenone |

| Electrolysis Type | Diaphragmless Galvanostatic |

| Cathode Materials | Platinum (Pt), Copper (Cu), Nickel (Ni) |

| Anode Materials | Magnesium (Mg), Zinc (Zn) |

| Electrolyte | 0.2 M Tetraethylammonium Bromide in Dimethylformamide |

| Current | 0.2 A |

| Temperature | 30°C |

Light-Enabled and Metal-Free Pinacol Coupling for this compound

In a move towards more sustainable chemical synthesis, light-driven, metal-free pinacol coupling reactions have emerged as a powerful alternative to traditional methods that often rely on stoichiometric amounts of metal reductants. researchgate.netrsc.orgrsc.org These novel methods address the environmental concerns associated with metal waste. researchgate.netrsc.org

One such approach utilizes hydrazine (B178648) (N₂H₄) as a clean, non-metallic hydrogen-atom-transfer (HAT) reductant. researchgate.netrsc.orgrsc.org When a mixture of an aromatic ketone, such as acetophenone, and hydrazine is irradiated with UV light, the corresponding pinacol product, 2,3-diphenylbutane-2,3-diol, is formed. rsc.org This transformation is notable for producing only nitrogen (N₂) and hydrogen (H₂) gases as by-products. researchgate.netrsc.orgrsc.org

Mechanistic studies, combining experimental and computational data, suggest that this reaction proceeds through a HAT process between the photo-excited ketone and hydrazine, rather than the single-electron-transfer (SET) mechanism common to metal-based reductants. researchgate.netrsc.org The choice of solvent is critical, with non-protic solvents like acetonitrile demonstrating better efficiency in producing the desired diol by minimizing the formation of hydrazone and azine by-products. rsc.org Both UV light and hydrazine are essential for the reaction to proceed. rsc.org

Advanced Synthetic Strategies for Stereocontrolled this compound Formation

Achieving control over the stereochemistry of the two newly formed chiral centers in 1,2-diols is a significant challenge in organic synthesis. The development of asymmetric and diastereoselective methods is crucial for accessing specific stereoisomers of this compound.

Asymmetric Synthesis of this compound Diastereomers

The asymmetric synthesis of 1,2-diols can be approached through various strategies, including the use of chiral auxiliaries. thieme-connect.de For instance, 3-(methylsulfanylmethyl)oxazolidinones have been employed in the synthesis of 1,2-diols, where R¹ can be an aryl group. thieme-connect.de Another powerful technique is the catalytic asymmetric dihydroxylation of alkenes, which provides a reliable method for producing syn-1,2-diols from readily available starting materials. thieme-connect.de While numerous methods exist for the synthesis of syn-1,2-diols, the diastereoselective synthesis of their anti-counterparts remains less common. thieme-connect.de

Diastereoselective Reagents in 1,2-Diol Syntheses (e.g., Samarium(II) Iodide)

Samarium(II) iodide (SmI₂), also known as Kagan's reagent, is a versatile and powerful single-electron transfer reagent that has found widespread use in organic synthesis. acs.orgchemistry-chemists.com It is particularly effective in promoting pinacol coupling reactions with a high degree of chemoselectivity, which can be fine-tuned with additives. acs.org

In the context of 1,2-diol synthesis, SmI₂-mediated aldehyde-aldehyde couplings can provide either syn or anti diols with diastereoselectivity being dependent on the substrate and chelation control. acs.org For the coupling of aromatic aldehydes, the use of SmI₂ with magnesium and chelating agents typically favors the formation of anti-1,2-diols. thieme-connect.de The mechanism involves the reduction of the carbonyl group by SmI₂ to form a ketyl radical anion intermediate, which then undergoes a coupling reaction. wikipedia.org

The choice of additives and solvents is critical. For instance, the SmI₂–HMPA system often leads to trans-substituted products in certain cyclization reactions, while the addition of methanol (B129727) can favor the formation of cis-products. mdpi.com

Biocatalytic Approaches to Diphenylhexanediol Scaffolds

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral molecules. rsc.org Enzymes, operating under mild conditions, can exhibit high regio-, chemo-, and stereoselectivity. rsc.org Hydrolases, such as lipases, are a class of enzymes frequently used in the industrial synthesis of small molecules. rsc.org They can be employed for the kinetic resolution of racemic mixtures to obtain enantiomerically pure compounds. For example, the regioselective de-acetylation of a diacetate intermediate using Candida rugosa lipase (B570770) has been demonstrated in the synthesis of a nucleoside analogue. rsc.org While direct biocatalytic routes to this compound are not extensively documented in the provided context, the principles of biocatalysis, such as enzymatic resolutions and asymmetric synthesis, represent a promising avenue for accessing specific stereoisomers of this and related diol scaffolds.

Synthesis of Functionalized this compound Derivatives and Structural Analogues

The synthesis of functionalized derivatives and analogues of this compound allows for the exploration of structure-activity relationships and the development of new molecules with tailored properties.

The reaction of 1,3-dimethoxybenzene (B93181) and 1,4-dimethoxybenzene (B90301) with adipoyl chloride has been shown to produce a variety of new and known compounds, including diol derivatives. researchgate.net Spectroscopic methods, including various NMR techniques and X-ray diffraction, are essential for the characterization of these newly synthesized molecules. researchgate.net

Furthermore, functionalized organozinc reagents are valuable tools for introducing aromatic moieties. kyoto-u.ac.jp While the direct application to this compound is not specified, these methods offer a general strategy for creating derivatives with diverse functionalities. The use of Rieke zinc or the addition of lithium chloride can facilitate the formation of organozinc reagents from a wide range of organic halides. kyoto-u.ac.jp

Construction of Diamino Diol Core Units (e.g., 2,5-diamino-1,6-diphenylhexane-3,4-diol)

The diamino diol core is a key structural motif found in several C2-symmetric and pseudo-C2-symmetric HIV protease inhibitors. psu.edu The construction of this unit, such as 2,5-diamino-1,6-diphenylhexane-3,4-diol, requires stereocontrolled methods to establish the desired configuration of the amino and hydroxyl groups.

One prominent strategy involves the oxidative dimerization of protected aminoalkyl precursors. A highly stereoselective synthesis has been developed using lithiated 2-(dibenzylamino)alkyl carbamates, which undergo oxidative dimerization to form the core C2-symmetrical diamino diol unit. psu.edu This process is followed by a sequence of deprotection steps. For instance, the carbamate (B1207046) moiety can be hydrolyzed through acid-catalyzed cleavage of the resulting oxazolidine (B1195125) ring, followed by base-catalyzed cleavage of the intermediate. psu.edu A patent for a similar process describes using barium hydroxide (B78521) in a dioxane/water mixture to hydrolyze an oxazinone intermediate to yield the diol. google.com

The final removal of protecting groups, such as N-benzyl groups, is a critical step. A common method is hydrogenolysis catalyzed by palladium on charcoal (Pd/C) or palladium hydroxide on carbon (Pd(OH)2/C). psu.edunih.gov In one documented synthesis of (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol, an analogue of the target diol, debenzylation was achieved by treating the dibenzylamino-protected precursor with ammonium (B1175870) formate (B1220265) and 5% Pd/C in methanol at an elevated temperature. nih.gov

Table 1: Key Methods for Diamino Diol Core Synthesis

| Method | Key Reagents & Conditions | Precursor Type | Deprotection Step | Source |

| Oxidative Dimerization | Lithiated Carbamates | 2-(Dibenzylamino)alkyl carbamates | Acid/Base Hydrolysis, Pd(OH)2/C Hydrogenolysis | psu.edu |

| Hydrolysis | Barium hydroxide octahydrate, Dioxane/Water, Reflux | Oxazinone intermediate | N/A (Reveals the diol) | google.com |

| Debenzylation | Ammonium formate, 5% Palladium on Charcoal, 50°C | Dibenzylamino-protected alcohol | N/A (Final deprotection) | nih.gov |

Multi-step Synthetic Sequences for Complex Diphenylhexanediols

The creation of complex molecules based on the diphenylhexanediol framework is a testament to the principles of multi-step synthesis, where the product of one reaction becomes the starting material for the next. libretexts.orglittleflowercollege.edu.in This approach is essential for building large, functionalized molecules like the HIV protease inhibitor Lopinavir, which utilizes a diamino alcohol core derived from the diphenylhexane structure. nih.govresearchgate.net

The synthesis of such complex derivatives typically begins with the prepared core unit, which is then elaborated through a series of coupling reactions. For example, in the synthesis of Lopinavir, the precursor (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol is dissolved in a solvent mixture and reacted with an acid chloride in the presence of a base like sodium bicarbonate. nih.gov

A detailed synthetic sequence for a complex inhibitor can be illustrated by the preparation of Lopinavir and its related substances. researchgate.net The synthesis starts with a protected diamino alcohol, which is activated with a coupling agent like N,N'-carbonyldiimidazole. This activated intermediate is then condensed with a separate, pre-synthesized acid moiety to form a larger amide. The final step involves the deprotection of the amino group, often via catalytic hydrogenation, to yield the active pharmaceutical ingredient. researchgate.net

These multi-step sequences highlight the strategic planning required in organic synthesis. Chemists often employ retrosynthetic analysis, a technique of working backward from the complex target molecule to identify simpler, accessible starting materials and key intermediates. littleflowercollege.edu.in This allows for the logical design of a synthetic pathway, managing functional group compatibility and stereochemistry across numerous steps. libretexts.orglittleflowercollege.edu.in

Table 2: Illustrative Multi-step Sequence for a Lopinavir Precursor

| Step | Starting Material | Reagents | Intermediate/Product | Purpose | Source |

| 1 | (2S,3S,5S)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol | Ammonium formate, 5% Pd/C, Methanol | (2S,3S,5S)-2,5-Diamino-1,6-diphenylhexan-3-ol | Removal of benzyl (B1604629) protecting groups | nih.gov |

| 2 | (2,6-Dimethylphenoxy)acetic acid | Thionyl chloride, Toluene | (2,6-Dimethylphenoxy)acetyl chloride | Activation of the carboxylic acid | nih.gov |

| 3 | Product from Step 1 + Product from Step 2 | Sodium bicarbonate, Ethyl acetate/Water | N-acylated diamino alcohol | Coupling of the core unit with the side chain | nih.gov |

Stereochemical Investigations and Chiral Aspects of 3,4 Diphenylhexane 3,4 Diol

Quantitative Analysis of Diastereomeric Ratios in 3,4-Diphenylhexane-3,4-diol Formation

The synthesis of this compound, typically achieved through the pinacol (B44631) coupling of propiophenone (B1677668), results in the formation of two diastereomers: a meso compound and a pair of enantiomers collectively known as the dl or racemic form. wikipedia.org The relative proportion of these diastereomers is a critical measure of the reaction's stereoselectivity.

The analysis of the product mixture to determine these ratios is commonly performed using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. semanticscholar.org In ¹³C NMR spectroscopy, the chemical environments of the carbon atoms in the meso and dl diastereomers are different due to their distinct symmetries, leading to separate, quantifiable signals. semanticscholar.org

Diastereomeric Ratio in the Electrosynthesis of this compound

| Synthetic Method | Diastereomer | Ratio | Overall Yield | Reference |

|---|---|---|---|---|

| Electrolytic reduction of propiophenone | meso | 1 | 76% | researchgate.net |

| dl | 3.3 |

Factors Influencing Diastereoselectivity in this compound Synthesis

The diastereoselectivity of the pinacol coupling reaction to form this compound is not fixed but can be influenced by several experimental parameters. wikipedia.orgresearchgate.net These factors dictate the relative transition state energies leading to the meso and dl products.

Key influencing factors include:

Reducing Agent: The choice of electron donor is critical. Various metals and reagents, including magnesium, zinc, samarium(II) iodide, and aluminum in combination with other agents, are used to initiate the radical coupling. wikipedia.orgresearchgate.nettandfonline.com In the electrosynthesis of this compound, the nature of both the cathode (e.g., Pt, Cu, Ni) and the sacrificial anode (e.g., Mg, Zn) impacts the reaction's outcome. researchgate.net

Solvent and Medium: The reaction medium plays a significant role. Pinacol couplings can be performed in various solvents, including aprotic organic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), and even in aqueous media. wikipedia.orgresearchgate.nettandfonline.com The use of water, often with a catalytic amount of an acid or salt like ammonium (B1175870) chloride, has been shown to be effective for the coupling of aromatic ketones. researchgate.net

Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the product distribution, thereby altering the diastereomeric ratio.

Electrochemical Parameters: In electrosynthesis, parameters such as current density, electrode potential, and the presence of supporting electrolytes (e.g., tetraethylammonium (B1195904) bromide) are crucial variables that can be fine-tuned to optimize the diastereomeric ratio. researchgate.net

Steric Hindrance: The steric environment around the carbonyl group of the starting material, propiophenone, strongly influences the coupling reaction. researchgate.net The way two ketyl radicals approach each other determines the stereochemistry of the final diol.

Key Factors Affecting Diastereoselectivity in Pinacol Coupling

| Factor | Description | Examples | Reference |

|---|---|---|---|

| Reducing Agent/Metal | The electron donor that initiates the formation of the ketyl radical anion. | Mg, Zn, SmI₂, Al-KOH, Electrolysis | wikipedia.orgresearchgate.nettandfonline.com |

| Solvent System | The medium in which the reaction is conducted. | Dimethylformamide (DMF), Tetrahydrofuran (THF), Water (aqueous NH₄Cl) | wikipedia.orgresearchgate.net |

| Temperature | Affects the kinetics and thermodynamics of the reaction pathways. | Varies by procedure, e.g., 30°C for specific electrosynthesis. | researchgate.net |

| Additives/Catalysts | Substances that can modify the reaction environment or intermediates. | NH₄Cl, Et₄NBr (electrolyte), Chiral Ligands | researchgate.netorganic-chemistry.org |

Methodologies for Absolute and Relative Configuration Determination of this compound Isomers

Determining the precise three-dimensional structure of the this compound stereoisomers is fundamental to understanding their properties. This involves establishing both the relative and absolute configurations of the two chiral centers.

Relative Configuration (meso vs. dl) The distinction between the meso and dl diastereomers is typically accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

¹H and ¹³C NMR: The meso isomer possesses a center of inversion or a plane of symmetry that is absent in the individual enantiomers of the dl pair. This difference in symmetry results in distinct NMR spectra. For the meso compound, the two ethyl groups and the two phenyl groups are chemically equivalent, leading to simpler spectra. In contrast, the groups in the dl enantiomers are not equivalent in this manner, which can result in more complex splitting patterns or a different number of signals, allowing for unambiguous assignment. semanticscholar.orgresearchgate.net

Absolute Configuration ((3R,4R), (3S,4S), and (3R,4S)) Determining the absolute configuration (the actual R/S designation at each chiral center) is more complex. libretexts.org

X-ray Crystallography: This is the most definitive method for determining absolute configuration. If a single crystal of one of the enantiomers (or a diastereomeric derivative thereof) can be obtained, X-ray diffraction analysis can reveal the exact spatial arrangement of its atoms.

Chiral Derivatization: The dl-diol can be reacted with an enantiomerically pure chiral auxiliary agent to form a mixture of diastereomers. mdpi.com These new diastereomers can be separated and analyzed, for instance by X-ray crystallography or NMR. Since the absolute configuration of the auxiliary is known, the configuration of the original diol can be deduced. mdpi.com

Correlation with Known Compounds: The absolute configuration can sometimes be established by chemically converting the diol, without affecting the chiral centers, into a compound whose absolute configuration is already known. libretexts.org

Chiral Resolution Techniques Applied to Diphenylhexane-3,4-diol Diastereomers

While the meso isomer is achiral, the dl form exists as a racemic mixture of two enantiomers, (3R,4R)- and (3S,4S)-3,4-diphenylhexane-3,4-diol. The separation of this racemate into its constituent enantiomers is a process known as chiral resolution. libretexts.org Several standard methodologies are applicable for this purpose.

Classical Resolution via Diastereomer Formation: This is a widely used technique that involves reacting the racemic diol with a single, pure enantiomer of a chiral resolving agent. libretexts.org For an alcohol like this compound, a suitable resolving agent would be a chiral acid or acid derivative, which reacts with the hydroxyl groups to form diastereomeric esters. Because diastereomers have different physical properties (e.g., solubility, melting point), they can be separated by methods like fractional crystallization or chromatography. mdpi.comlibretexts.org Once separated, the chiral resolving agent is chemically removed to yield the pure, individual enantiomers of the diol.

Chiral Chromatography: This is a direct method for separating enantiomers. The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). sigmaaldrich.com The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) equipped with chiral columns are powerful tools for both analytical and preparative-scale resolution of enantiomers. sigmaaldrich.comlcms.cz This method avoids the need for chemical derivatization and subsequent removal of a resolving agent.

Enzymatic Resolution: Biocatalytic methods using enzymes, such as lipases, can also achieve resolution. rsc.org These enzymes can selectively catalyze a reaction (e.g., acylation) on one enantiomer of the racemic diol, leaving the other enantiomer unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated by conventional methods like chromatography.

Reaction Mechanisms and Chemical Transformations of 3,4 Diphenylhexane 3,4 Diol

Mechanistic Elucidation of Reductive Coupling Reactions Forming 3,4-Diphenylhexane-3,4-diol

The formation of this compound is often achieved through the reductive coupling of propiophenone (B1677668). This process can be initiated by various reducing agents, including electrochemical methods and metal-based systems.

Radical Intermediates and Pathways in Diol Formation

The reductive coupling of ketones like propiophenone to form 1,2-diols such as this compound proceeds through radical intermediates. In electrochemical synthesis, the reduction of propiophenone in a solvent like dimethylformamide involves the transfer of electrons to the carbonyl group, generating a ketyl radical anion. researchgate.net Dimerization of these radical anions leads to the formation of the diol. The stereochemistry of the product, a mixture of meso and dl isomers, is influenced by factors such as intermolecular bridging by metal ions. researchgate.net

Controlled experiments, including divided-cell electrolysis, have been instrumental in identifying the key radical intermediates and their formation pathways in related electrocatalytic reactions. researchgate.net For instance, in Mn-catalyzed electrochemical reactions, cyclic voltammetry data supports a mechanism involving the parallel, Mn-mediated generation of two radical intermediates. researchgate.net While not specifically studying this compound, these studies provide a framework for understanding the radical processes involved.

A light-enabled, metal-free pinacol (B44631) coupling reaction using hydrazine (B178648) has also been reported, which proceeds via radical intermediates. rsc.org However, kinetic studies suggest that a simple radical homo-dimerization is not the main pathway for C-C bond formation in this specific system. rsc.org

Catalytic Cycles and Reagent Roles in this compound Syntheses

Various catalytic systems have been developed for the synthesis of 1,2-diols. In the electrosynthesis of this compound from propiophenone, a diaphragmless galvanostatic electrolysis is employed. researchgate.netresearchgate.net This process utilizes a platinum, copper, or nickel cathode and a sacrificial magnesium or zinc anode in a solution of tetraethylammonium (B1195904) bromide in dimethylformamide. researchgate.netresearchgate.net The sacrificial anode plays a crucial role; for instance, the presence of Mg(II) ions can significantly alter the reaction mechanism by interacting with the radical anions formed during the initial electron transfer. researchgate.net

Metal-mediated reactions are also common. For example, a TiCl4–Mg bimetallic system can promote the reductive dimerization of carbonyl compounds to form vicinal 1,2-diols. researchgate.net Theoretical DFT calculations have been used to support the proposed mechanism for diol formation in the presence of this system. researchgate.net Another effective method involves the use of magnesium in water with a catalytic amount of ammonium (B1175870) chloride to generate 1,2-diols from various aromatic aldehydes and ketones. researchgate.net The effectiveness of this reaction is, however, sensitive to the steric environment around the carbonyl group. researchgate.net

Chemical Reactivity and Functional Group Transformations of the this compound Scaffold

The vicinal diol structure of this compound allows for a variety of subsequent chemical transformations, including dehydration, oxidation, and deoxygenation reactions.

Dehydration and Intramolecular Cyclodehydration Reactions of Diphenylhexanediols

The dehydration of diols can lead to the formation of cyclic ethers or dienes, depending on the reaction conditions and the stereochemistry of the diol. For instance, the diastereomers of 2,5-dimethoxy-2,5-dimethyl-3,4-diphenylhexane exhibit different behaviors upon treatment with acidic demethylating agents. cdnsciencepub.com The dd,ll diastereomer readily forms 2,2,5,5-tetramethyl-3,4-diphenyltetrahydrofuran, while the meso diastereomer does so with difficulty. cdnsciencepub.com Instead, the meso diastereomer is more prone to Friedel-Crafts type condensations, leading to indane derivatives. cdnsciencepub.com

The intramolecular dehydration of sugar alcohols in high-temperature water without added acid catalysts has also been studied. rsc.org For example, D-sorbitol and D-mannitol are dehydrated to dianhydrohexitols. rsc.org The rate of dehydration is influenced by the stereochemistry of the hydroxyl groups. rsc.org These studies on analogous polyols provide insights into the potential dehydration pathways for this compound.

Oxidation Reactions of this compound and its Derivatives

The oxidation of 1,2-diols can yield a variety of products, including dicarbonyl compounds. The specific products depend on the oxidizing agent and reaction conditions. While specific studies on the oxidation of this compound are not prevalent in the provided search results, general principles of diol oxidation can be applied. For example, the oxidation of related compounds like 4-formylpyrazoles to pyrazole-4-carboxylic acids has been achieved using a NiO(OH)-electrode in an aqueous alkaline solution. orcid.org This suggests that electrochemical oxidation could be a viable method for transforming the diol group in this compound.

Advanced Spectroscopic and Structural Analysis of 3,4 Diphenylhexane 3,4 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the atomic framework, connectivity, and stereochemistry. nih.gov For a molecule like 3,4-Diphenylhexane-3,4-diol, with its multiple stereoisomers, advanced NMR methods are indispensable.

High-Resolution ¹H and ¹³C NMR Techniques for this compound

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer a fundamental assessment of the molecular structure of this compound.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, distinct signals would be expected for the aromatic protons of the two phenyl groups, the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the two ethyl groups, and the hydroxyl (-OH) protons. The integration of these signals would confirm the number of protons in each environment, while the splitting patterns (multiplicity) would reveal adjacent proton relationships.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Key signals would include those for the methyl and methylene carbons of the ethyl groups, the quaternary carbons C3 and C4 bearing the hydroxyl and phenyl groups, and the various aromatic carbons of the phenyl rings (ipso, ortho, meta, para). The chemical shifts of C3 and C4 are particularly diagnostic of the diol structure.

The following tables represent expected ¹H and ¹³C NMR data for this compound, illustrating the type of information obtained from these experiments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.20 - 7.40 | m | 10H | Aromatic (C₆H₅) |

| 2.50 | s | 2H | Hydroxyl (OH) |

| 1.80 - 2.00 | q | 4H | Methylene (CH₂) |

| 0.85 | t | 6H | Methyl (CH₃) |

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 145.0 | Aromatic (C-ipso) |

| 128.0 | Aromatic (C-ortho/meta) |

| 127.0 | Aromatic (C-para) |

| 80.0 | Quaternary (C-OH) |

| 30.0 | Methylene (CH₂) |

| 8.0 | Methyl (CH₃) |

Two-Dimensional NMR Spectroscopy for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and for probing spatial relationships to determine stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would show a clear correlation between the methyl protons and the methylene protons of the ethyl groups, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the ¹H signals for the methyl and methylene groups to their corresponding ¹³C signals.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, irrespective of their bonding connectivity. This is particularly powerful for stereochemical assignment. In the different diastereomers (meso vs. dl-pair) of this compound, the spatial proximity between the ethyl groups and the phenyl groups would vary, leading to different cross-peaks in the NOESY/ROESY spectra and allowing for their differentiation.

In Situ NMR Studies for Reaction Monitoring and Mechanistic Insights

In situ NMR spectroscopy allows for the real-time monitoring of chemical reactions directly within the NMR tube. beilstein-journals.org This technique offers significant advantages over traditional methods by providing kinetic data and identifying transient intermediates or byproducts without the need for sample isolation. beilstein-journals.org

For the synthesis of this compound, such as through the pinacol (B44631) coupling of propiophenone (B1677668), in situ NMR could be employed to:

Track Reaction Progress: By monitoring the disappearance of signals corresponding to the propiophenone starting material and the simultaneous appearance of signals for the this compound product, the reaction rate can be accurately determined.

Identify Intermediates: The technique is sensitive enough to detect short-lived intermediates that might provide crucial insights into the reaction mechanism.

Optimize Reaction Conditions: The effect of varying parameters such as temperature, concentration, or catalyst can be observed in real-time, facilitating rapid optimization of the synthetic procedure. beilstein-journals.org

Computational NMR Chemical Shift Prediction for Stereoisomer Differentiation (e.g., GIAO NMR, DP4+ Analysis)

When experimental data alone is insufficient to distinguish between possible stereoisomers, computational methods provide a powerful solution. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, often used with Density Functional Theory (DFT), is a quantum chemical approach to predict NMR chemical shifts with high accuracy. nih.govuca.edu.armdpi.com

The process for differentiating the stereoisomers of this compound would involve:

Generating low-energy 3D conformational models for each possible diastereomer (i.e., the meso form and the enantiomeric R,R/S,S pair).

Calculating the theoretical ¹H and ¹³C NMR chemical shifts for each conformer of each isomer using the GIAO method.

Averaging the calculated shifts for each isomer based on the predicted Boltzmann population of its conformers.

Using a statistical method like DP4+ analysis to compare the set of calculated shifts for each candidate isomer against the single set of experimental NMR data. uca.edu.arresearchgate.net

DP4+ analysis provides a probability score for each candidate structure, allowing for the assignment of the correct stereoisomer with a high degree of statistical confidence. uca.edu.ar This approach is a powerful tool for resolving complex stereochemical challenges. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides unambiguous information on molecular geometry, conformation, and stereochemistry.

Crystal Structure Analysis of this compound and its Derivatives

Obtaining a single crystal of this compound suitable for X-ray diffraction would yield a wealth of structural information. The stereochemistry of the compound is known to significantly influence its crystallographic behavior. vulcanchem.com

The analysis would provide:

Unambiguous Stereochemistry: The relative configuration of the two stereocenters (C3 and C4) would be definitively established, confirming whether the crystal is of the meso isomer (syn-diol) or the racemic dl-pair (anti-diol).

Precise Molecular Dimensions: The experiment yields highly accurate measurements of bond lengths, bond angles, and torsion angles within the molecule.

Solid-State Conformation: The analysis reveals the preferred conformation of the molecule in the crystal lattice, including the orientation of the phenyl and ethyl groups.

The data obtained from a crystallographic analysis is typically presented in a standardized format, as illustrated in the representative table below.

| Parameter | Value |

|---|---|

| Empirical formula | C₁₈H₂₂O₂ |

| Formula weight | 270.36 |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| Unit cell dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (ų) | V |

| Z (molecules per unit cell) | Z |

| Calculated density (Mg/m³) | ρ |

| Final R indices [I>2σ(I)] | R₁, wR₂ |

Crystallographic Studies of this compound Coordination Complexes

Crystallographic studies, particularly single-crystal X-ray diffraction, are definitive methods for elucidating the three-dimensional structure of molecules and their coordination complexes. For this compound, its two hydroxyl groups provide potential coordination sites, allowing it to act as a ligand for various metal ions. While specific crystallographic data for coordination complexes of this compound are not extensively documented in readily available literature, the principles of its coordination can be inferred from related diol and polyalcohol compounds. nih.gov

The diol can function as a bidentate ligand, where both oxygen atoms coordinate to a single metal center, forming a chelate ring. This is a common coordination mode for diols. researchgate.net Alternatively, it can act as a bridging ligand, linking two separate metal centers, which can lead to the formation of polynuclear complexes or coordination polymers. researchgate.netmdpi.com The bulky phenyl groups on the C3 and C4 carbons would create significant steric hindrance, influencing the geometry of the resulting metal complex and potentially favoring the formation of specific isomers.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Resulting Structure |

|---|---|---|

| Bidentate Chelating | Both hydroxyl groups bind to a single metal ion. | Mononuclear complex with a chelate ring. |

| Monodentate | Only one hydroxyl group coordinates to the metal ion. | Simple coordination complex; may be less common. |

| Bidentate Bridging | Each hydroxyl group binds to a different metal ion. | Dinuclear, polynuclear, or coordination polymer structures. |

Mass Spectrometry (MS) Techniques for Complex Mixture Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds by analyzing the mass-to-charge ratio (m/z) of their ions.

GC-MS and LC-MS for Analysis of this compound Reaction Products and Impurities

In the synthesis of this compound, the crude reaction mixture may contain unreacted starting materials, intermediates, the desired product, and various by-products. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable hyphenated techniques for separating and identifying these components.

GC-MS Analysis: This technique is suitable for volatile and thermally stable compounds. For diols, the selection of the GC column is critical. A polar column phase is often used for the separation of polar compounds like diols, though peak tailing can be an issue due to interactions with the hydroxyl groups. sigmaaldrich.com A non-polar column can minimize these interactions but may offer less retention and different selectivity. sigmaaldrich.com Following separation by GC, the components are introduced into the mass spectrometer, which provides mass spectra for identification. GC-MS is effective for identifying organic impurities and reaction by-products. researchgate.netjocpr.com

LC-MS Analysis: LC-MS is particularly useful for analyzing compounds that are not suitable for GC due to low volatility or thermal instability. This technique is widely used in pharmaceutical analysis for the detection and quantification of impurities. lcms.czuu.nl An LC-MS/MS method, for instance, can provide high sensitivity and selectivity for quantifying specific metabolites or impurities in complex matrices. nih.gov The liquid chromatograph separates the components of the mixture, which are then ionized and analyzed by the mass spectrometer.

Table 2: Hypothetical GC-MS Data for a Synthesis Mixture of this compound

| Retention Time (min) | Major m/z Peaks | Tentative Identification |

|---|---|---|

| 5.8 | 106, 77, 51 | Propiophenone (Starting Material) |

| 12.2 | 270, 252, 147, 105, 77 | This compound (Product) |

Fragmentation Pattern Analysis for Structural Confirmation of Diphenylhexanediol Species

In Electron Ionization Mass Spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The resulting fragmentation pattern is a unique fingerprint that aids in structural elucidation. chemguide.co.uk

For this compound (C₁₈H₂₂O₂, MW = 270.4 g/mol ), the molecular ion peak at m/z = 270 would be observed. nih.gov The fragmentation pattern would be characterized by several key bond cleavages:

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule, which would produce a peak at m/z 252 (M-18). libretexts.org

Alpha-Cleavage: The bonds adjacent to the oxygen-bearing carbons are susceptible to cleavage. Loss of an ethyl radical (•CH₂CH₃) would result in a fragment at m/z 241 (M-29). The most significant alpha-cleavage would be the breaking of the central C3-C4 bond, which would yield a prominent ion at m/z 135, corresponding to [C(OH)(C₆H₅)(C₂H₅)]⁺.

Aromatic Fragments: The presence of phenyl groups gives rise to characteristic aromatic ions, such as the phenyl cation [C₆H₅]⁺ at m/z 77. libretexts.org

Rearrangements: Rearrangement reactions can also occur, leading to other characteristic peaks in the spectrum. msu.edu

The base peak, the most intense peak in the spectrum, often corresponds to the most stable fragment ion formed. libretexts.org

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 270 | [C₁₈H₂₂O₂]⁺ | Molecular Ion (M⁺) |

| 252 | [C₁₈H₂₀O]⁺ | Loss of H₂O (M-18) |

| 241 | [C₁₆H₁₇O₂]⁺ | Loss of ethyl radical (M-29) |

| 135 | [C₉H₁₁O]⁺ | Alpha-cleavage of C3-C4 bond |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Photochemical Studies of Diphenylhexanediols

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information primarily about conjugated π-electron systems. utdallas.edu The chromophores in this compound are its two phenyl groups. These aromatic rings contain delocalized π electrons that undergo electronic transitions (π → π*) upon absorption of UV radiation. researchgate.netresearchgate.net

A typical UV-Vis spectrum for a simple aromatic compound like benzene (B151609) shows absorption bands around 254 nm. For this compound, the phenyl groups are electronically isolated from each other by the saturated alkyl backbone, so the spectrum would be expected to resemble that of a simple alkyl-substituted benzene, such as toluene. One would anticipate a primary absorption band (λmax) in the range of 250-270 nm. researchgate.net

In photochemical studies, UV-Vis spectroscopy is used to monitor the progress of a reaction by observing changes in the absorbance spectrum over time. pugetsound.edu For instance, if a photochemical reaction involving the diphenylhexanediol leads to the formation of a more extended conjugated system, a bathochromic (red) shift to longer wavelengths would be observed. Conversely, if the aromaticity is destroyed, a hypsochromic (blue) shift to shorter wavelengths would occur.

Table 4: Typical UV-Vis Absorption Data for Aromatic Chromophores

| Compound/Chromophore | Typical λmax (nm) | Type of Transition |

|---|---|---|

| Benzene | ~254 | π → π* |

| Toluene | ~261 | π → π* |

| Diphenylmethane | ~262 | π → π* |

| This compound (Predicted) | ~260-265 | π → π * |

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. ufl.edu It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds. utdallas.edu

The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure:

O-H Stretch: A very prominent, strong, and broad absorption band will appear in the 3600-3200 cm⁻¹ region, which is characteristic of the hydroxyl (-OH) groups. The broadness is due to hydrogen bonding. utdallas.edulibretexts.org

C-H Stretches: There will be two types of C-H stretching vibrations. Aromatic C-H stretches typically appear as weaker bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aliphatic C-H stretches from the hexane (B92381) backbone and ethyl groups will appear as stronger bands just below 3000 cm⁻¹ (e.g., 2960-2850 cm⁻¹). fiveable.me

C=C Aromatic Stretch: The stretching of the carbon-carbon bonds within the phenyl rings gives rise to one or more sharp, medium-intensity peaks in the 1600-1450 cm⁻¹ region. libretexts.org

C-O Stretch: The stretching vibration of the tertiary alcohol C-O bonds will produce a strong band in the 1200-1100 cm⁻¹ range.

Fingerprint Region: The region below 1400 cm⁻¹ is known as the fingerprint region. It contains many complex vibrations (e.g., C-C stretches, C-H bends) that are unique to the molecule as a whole. pg.edu.pl

Table 5: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H Stretch | 3600 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H | C-H Stretch | 2960 - 2850 | Strong |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium, Sharp |

Computational and Theoretical Chemistry of 3,4 Diphenylhexane 3,4 Diol

Density Functional Theory (DFT) Studies on Reaction Pathways and Mechanisms

Elucidation of Transition States and Intermediates in 3,4-Diphenylhexane-3,4-diol Synthesis

The synthesis of this compound, typically via pinacol (B44631) coupling of propiophenone (B1677668), involves several transient species, including radical intermediates and transition states. DFT calculations are instrumental in mapping the potential energy surface of such reactions. By locating the minimum energy pathways, researchers can identify the structures of fleeting intermediates and the high-energy transition states that connect them.

For a given reaction, DFT can be used to:

Optimize the geometries of reactants, products, and all potential intermediates.

Locate transition state (TS) structures, which are first-order saddle points on the potential energy surface.

Confirm TS structures by frequency analysis, ensuring they have exactly one imaginary frequency corresponding to the reaction coordinate.

Trace the intrinsic reaction coordinate (IRC) to verify that a given TS connects the intended reactant and product.

This level of detail allows for a step-by-step visualization of the reaction mechanism, providing clarity on bond-forming and bond-breaking processes that are fundamental to the synthesis of this compound.

Energetic and Electronic Aspects of Stereoselective Diphenylhexanediol Formation

The pinacol coupling reaction that forms this compound can result in different stereoisomers (dl and meso). The observed stereoselectivity of the reaction is determined by the relative activation energies of the competing diastereomeric transition states.

DFT calculations can provide quantitative insights into the origins of this stereoselectivity. By computing the Gibbs free energies of the transition states leading to the different stereoisomers, one can predict the major product. A lower activation energy for one pathway implies a faster reaction rate and, consequently, the preferential formation of that specific isomer. These energy differences arise from subtle steric and electronic effects, such as phenyl-phenyl repulsions or stabilizing intramolecular interactions within the transition state structure.

| Computational Step | Objective | Application to this compound Formation |

| Geometry Optimization | Find the lowest energy structure for all species. | Determine the precise 3D structures of propiophenone, radical intermediates, and the dl and meso diol products. |

| Transition State Search | Locate the highest energy point along the reaction path. | Identify the diastereomeric transition states leading to the dl and meso isomers. |

| Frequency Calculation | Characterize stationary points and obtain thermodynamic data. | Confirm transition states (one imaginary frequency) and calculate Gibbs free energies to determine activation barriers. |

| Energy Profile Analysis | Map the energetic landscape of the reaction. | Compare the activation energies for the formation of the dl versus the meso product to predict the stereochemical outcome. |

Molecular Dynamics and Conformation Analysis of this compound Structures

Due to the presence of multiple single bonds, particularly the central C3-C4 bond, this compound is a conformationally flexible molecule. Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of such molecules over time. mdpi.comutah.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes its shape. researchgate.net

For this compound, MD simulations can:

Identify low-energy, stable conformations by sampling the potential energy surface.

Determine the relative populations of different conformers in various environments (e.g., in a vacuum or in a specific solvent).

Analyze intramolecular interactions, such as hydrogen bonding between the two hydroxyl groups, which can significantly influence conformational preference.

Understand the dynamic behavior and the timescales of conformational interconversions. mdpi.com

This information is crucial for interpreting experimental data, as the observed properties of a molecule are often an average over its accessible conformations.

Quantum Chemical Calculations for Spectroscopic Data Correlation (e.g., ECD)

Quantum chemical calculations are essential for correlating theoretical structures with experimental spectroscopic data. For chiral molecules like the enantiomers of this compound, Electronic Circular Dichroism (ECD) spectroscopy is a key technique for determining absolute configuration.

The process involves:

Performing a conformational search (e.g., using MD or other methods) to identify all significant low-energy conformers of a chosen enantiomer (e.g., the R,R isomer).

Optimizing the geometry of each conformer using DFT.

Calculating the excitation energies and rotational strengths for each conformer using Time-Dependent Density Functional Theory (TD-DFT).

Generating a Boltzmann-averaged theoretical ECD spectrum based on the relative energies and calculated spectra of all contributing conformers.

Comparing the theoretical spectrum with the experimental ECD spectrum. A match between the two confirms the absolute configuration of the sample.

This combination of computational modeling and experimental spectroscopy provides an unambiguous assignment of the molecule's three-dimensional structure.

Computational Modeling for Structure Revision and Elucidation Pipelines (e.g., DP4+ analysis)

In complex cases of stereoisomerism, NMR spectroscopy is the primary tool for structure elucidation. However, when isomers have very similar NMR spectra, assignments can be challenging. Computational methods like DP4+ analysis provide a robust pipeline for assigning the correct relative stereochemistry. rsc.orgresearchgate.net DP4+ uses Bayesian analysis to compare experimental NMR shifts with shifts calculated for all possible diastereomers using DFT. nih.gov

The DP4+ workflow is a powerful tool for structural elucidation and has become increasingly common for resolving ambiguous cases. bohrium.comcam.ac.uk

| Step | Description | Purpose |

| 1. Candidate Generation | All possible diastereomers of this compound (dl and meso forms) are generated as candidate structures. | To create a comprehensive set of possibilities to test against experimental data. |

| 2. Conformational Search | A thorough search for low-energy conformers is performed for each candidate diastereomer. | To ensure that the calculated NMR data represents a realistic, Boltzmann-averaged population of molecular shapes. |

| 3. DFT Geometry Optimization | The geometry of each conformer is optimized at a suitable level of theory. | To obtain accurate structures and relative energies for all conformers. |

| 4. NMR Chemical Shift Calculation | ¹H and ¹³C NMR chemical shifts are calculated for each optimized conformer, typically using the GIAO method. | To generate theoretical NMR data for each possible isomer. |

| 5. Boltzmann Averaging | The calculated chemical shifts are averaged for each diastereomer based on the relative Boltzmann populations of their conformers. | To produce a single, representative set of theoretical NMR shifts for each candidate structure. |

| 6. DP4+ Probability Analysis | The experimental NMR data is compared against the calculated data for each candidate. DP4+ analysis calculates a probability score for each candidate being the correct structure. | To provide a quantitative, statistical measure of confidence in the structural assignment. The structure with the highest probability (e.g., >95%) is assigned as correct. |

Theoretical Studies on the Electronic Spectra of Related Aromatic Diols

The electronic spectrum of this compound is dominated by electronic transitions within its two phenyl rings. Theoretical methods, particularly TD-DFT, can be used to predict and interpret its UV-Vis absorption spectrum. nih.gov The primary absorptions are expected to be π → π* transitions characteristic of aromatic systems. researchgate.netlibretexts.org

Theoretical studies on related aromatic molecules show that the position and intensity of these absorptions are sensitive to:

Conformation: The relative orientation of the two phenyl rings can affect their electronic coupling, leading to shifts in absorption wavelengths.

Substitution: While the parent diol is unsubstituted on the rings, theoretical models can predict how substituents would alter the electronic spectrum.

Solvent Effects: Computational models can incorporate the influence of a solvent, which can stabilize the ground or excited states differently and cause spectral shifts.

By calculating the electronic transitions, researchers can assign specific absorption bands observed in the experimental spectrum to specific molecular orbitals, providing a deeper understanding of the molecule's electronic structure. arabjchem.org

Methodological Advancements in 3,4 Diphenylhexane 3,4 Diol Research

Optimization of Reaction Conditions for Enhanced Yield and Stereoselectivity of 3,4-Diphenylhexane-3,4-diol

A notable advancement is the electrosynthesis of this compound via the reduction of propiophenone (B1677668). researchgate.net This method, conducted in a 0.2 M solution of tetraethylammonium (B1195904) bromide in dimethylformamide, has been systematically optimized. The process utilizes a diaphragmless galvanostatic electrolysis setup with a platinum, copper, or nickel cathode and a magnesium or zinc anode. researchgate.net Through the fine-tuning of parameters such as current density and temperature, a preparative method was developed.

The following table summarizes the optimized parameters and results for the electrosynthesis of this compound:

| Parameter | Value |

| Reactant | Propiophenone |

| Electrolyte | 0.2 M Tetraethylammonium bromide in Dimethylformamide |

| Cathode Material | Platinum (Pt), Copper (Cu), or Nickel (Ni) |

| Anode Material | Magnesium (Mg) or Zinc (Zn) |

| Current | 0.2 A |

| Temperature | 30°C |

| Conversion of Propiophenone | 90% |

| Overall Yield | 76% |

| Diastereomeric Ratio (meso:dl) | 1:3.3 |

Development of Novel Catalytic Systems for Diphenylhexanediol Synthesis

The pinacol (B44631) coupling reaction, a cornerstone for the synthesis of 1,2-diols like this compound, has been a major focus for the development of novel catalytic systems. wikipedia.org The goal is to achieve high yields and, crucially, high diastereoselectivity and enantioselectivity. organic-chemistry.orgnih.gov

A variety of metals and metal/Lewis acid combinations have been shown to be effective for pinacol coupling reactions, including zinc, magnesium, titanium, samarium, chromium, and indium. mdpi.com For instance, a "green" and practical intramolecular pinacol coupling reaction has been developed using InCl3/Al catalysts in aqueous media, yielding polysubstituted cyclopentane-1,2-diols with excellent diastereoselectivity under mild conditions. mdpi.com

In the realm of enantioselective catalysis, a significant breakthrough has been the development of a chromium complex of a chiral, tethered bis(8-quinolinolato) ligand (TBOx). organic-chemistry.orgnih.govacs.org This catalyst system, TBOxCrCl, used at a low loading of 3 mol%, effectively catalyzes the pinacol coupling of aromatic aldehydes at room temperature. It achieves high yields (up to 94%), high diastereoselectivity (up to dl:meso = 98:2), and high enantioselectivity (up to 98%). nih.gov The use of triethylsilyl chloride (TESCl) as a scavenger in this system was found to provide better stereoselectivities than trimethylsilyl (B98337) chloride (TMSCl). acs.org

These novel catalytic systems represent a significant step forward in the stereocontrolled synthesis of vicinal diols, offering efficient routes to enantioenriched products. nih.gov

Innovative Purification and Isolation Techniques for this compound Diastereomers

The separation of diastereomers of vicinal diols is a critical step in obtaining pure stereoisomers. While traditional methods like column chromatography are widely used, innovative techniques are being explored for more efficient and effective purification.

For diastereomeric diol pairs that are difficult to separate by conventional chromatography, mechanical separation of single crystals can be a viable, albeit specialized, technique. This method involves the physical separation of crystals of different diastereomers under a microscope using fine tools like metal forceps and needles. rsc.org

Another approach to enhance the separation of diastereomers involves derivatization. By converting the diols into other compounds, such as esters or dioxolanes, the polarity and crystalline properties can be altered, potentially facilitating easier separation through chromatography or crystallization. rsc.org

For monitoring the separation process, thin-layer chromatography (TLC) is a fundamental tool. However, for some diastereomeric pairs, finding a suitable mobile phase for effective separation on TLC can be challenging, necessitating the exploration of a wide range of solvent systems. rsc.org

Integration of Computational and Experimental Methodologies in Diphenylhexanediol Studies

The synergy between computational and experimental methodologies has become a powerful tool in chemical research, including the study of compounds like this compound. This integrated approach can provide deeper insights into reaction mechanisms, predict molecular properties, and guide the design of more efficient synthetic strategies.

Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to investigate the stability of different diastereomers (meso and dl) of this compound. These calculations can help rationalize the observed stereoselectivity in synthetic reactions by determining the relative energies of the transition states leading to each isomer.

Molecular docking and dynamics studies are other computational tools that can be applied, for instance, to understand the interaction of these diols with biological targets if they are being investigated for potential pharmacological activity. nih.gov

In the context of developing new catalysts for pinacol coupling, computational modeling can aid in the design of chiral ligands. By simulating the catalyst-substrate interactions, it is possible to predict which ligand structures will lead to higher stereoselectivity, thus streamlining the experimental efforts. rsc.org The integration of these computational predictions with experimental synthesis and characterization provides a comprehensive approach to understanding and optimizing the chemistry of this compound.

Future Directions and Emerging Research Avenues for 3,4 Diphenylhexane 3,4 Diol

Development of Sustainable and Green Chemistry Approaches for 3,4-Diphenylhexane-3,4-diol Synthesis

Traditional synthesis of 1,2-diols, such as this compound, often relies on pinacol (B44631) coupling reactions that employ stoichiometric amounts of metal reducing agents, leading to significant metallic waste. wikipedia.org Future research is increasingly focused on developing greener, more sustainable synthetic routes. Key emerging areas include photocatalytic and electrochemical methods, which avoid harsh reagents and minimize waste streams.

Photocatalytic Pinacol Coupling: Visible-light-driven photocatalysis has emerged as a powerful green alternative for promoting pinacol coupling. nih.govnih.gov This method typically uses a photocatalyst, such as a ruthenium or iridium complex, or even organic dyes, to generate ketyl radicals from the precursor ketone (propiophenone) under mild conditions. nih.govresearchgate.net These methods offer high energy efficiency and can often be performed at room temperature. A significant avenue for future research is the development of earth-abundant, metal-free organic photocatalysts to further enhance the sustainability of the process.

Electrochemical Synthesis: Electrosynthesis provides another sustainable pathway by using electrical current as a "traceless" reagent to drive the reductive coupling of propiophenone (B1677668). This approach can eliminate the need for chemical reductants and oxidants, drastically reducing waste. rsc.org Research in this area could focus on optimizing electrode materials and reaction conditions to maximize the yield and diastereoselectivity of this compound formation. Recent studies have demonstrated the efficient oxidative cleavage of vicinal diols using electrochemical methods, and similar principles can be applied in reverse for synthesis. rsc.org

Biocatalysis: The use of enzymes, such as carbonyl reductases, presents a highly selective and environmentally benign route to vicinal diols. researchgate.net While direct enzymatic pinacol coupling is challenging, multi-step enzymatic cascades could be designed to produce the target diol with high stereocontrol. This remains a largely unexplored but promising field for the synthesis of chiral variants of this compound.

| Synthesis Method | Precursor | Catalyst/Mediator | Key Advantages | Research Focus |

| Photocatalytic Coupling | Propiophenone | Organic Dyes, Metal Complexes (e.g., Cp₂TiCl₂), Quantum Dots | Mild conditions, visible light as energy source, high functional group tolerance. nih.govnih.gov | Development of metal-free catalysts, improving stereoselectivity. nih.gov |

| Electrochemical Synthesis | Propiophenone | Electricity | Avoids stoichiometric metal reductants, high atom economy, minimal waste. rsc.org | Optimization of electrode materials, solvent systems, and current density for improved selectivity. |

| Biocatalysis | Propiophenone derivative | Carbonyl Reductases, Lyases | High enantioselectivity, aqueous reaction media, biodegradable catalysts. researchgate.net | Enzyme discovery and engineering for sterically demanding substrates. |

Exploration of Novel Reactivity Patterns and Transformations for the this compound Scaffold

The reactivity of this compound is dominated by the chemistry of its 1,2-diol functionality. Future research can build upon classic transformations by exploring new catalysts and conditions to achieve novel outcomes.

The Pinacol Rearrangement: The acid-catalyzed pinacol rearrangement is a fundamental reaction of 1,2-diols, converting them into ketones. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgchemistrysteps.com For the symmetrical this compound, this rearrangement involves the migration of either a phenyl or an ethyl group. The relative migratory aptitude of different groups is a subject of ongoing study, but generally, groups that can better stabilize a positive charge are more likely to migrate. stackexchange.com While some sources suggest phenyl groups have a high migratory aptitude, others indicate that alkyl groups can migrate preferentially under certain conditions. ias.ac.inscite.ai A systematic study of the pinacol rearrangement of this compound under various acidic conditions (Brønsted vs. Lewis acids, kinetic vs. thermodynamic control) could provide valuable insights into controlling the migration selectivity and synthesizing either 3,4-diphenylhexan-3-one or 2,2-diphenyl-3-hexanone. libretexts.org

Oxidative Cleavage: The carbon-carbon bond of the diol is susceptible to oxidative cleavage. While traditional reagents like lead tetraacetate or periodates are effective, they are not environmentally friendly. innoget.com Emerging research focuses on greener alternatives. Molybdenum-catalyzed oxidation using dimethyl sulfoxide (DMSO) or transition-metal-free electrooxidative methods offer efficient and sustainable ways to cleave the diol, yielding two equivalents of propiophenone. rsc.orginnoget.com Exploring the selective mono-oxidation to the corresponding α-hydroxy ketone would also be a valuable research direction.

| Transformation | Reagents/Conditions | Product(s) | Research Focus |

| Pinacol Rearrangement | Acid (H₂SO₄, Lewis Acids) | 3,4-Diphenylhexan-3-one (via ethyl migration) and/or 2,2-Diphenyl-3-hexanone (via phenyl migration) | Investigating factors that control migratory aptitude (kinetic vs. thermodynamic conditions). stackexchange.comlibretexts.org |

| Oxidative C-C Cleavage | DMSO, Mo(VI) catalyst; Electrochemistry | Propiophenone | Development of catalytic, oxidant-free cleavage methods. rsc.orginnoget.com |

| Cyclic Ether Formation | Acid catalyst | Tetrahydrofuran (B95107) derivatives | Exploring intramolecular cyclization pathways under specific conditions. wikipedia.org |

Advanced Stereoselective Transformations Utilizing or Deriving from this compound

The synthesis of this compound results in the formation of two stereocenters, leading to the possibility of (R,R), (S,S), and meso diastereomers. Controlling this stereochemistry is a key area for future research.

Diastereo- and Enantioselective Synthesis: The pinacol coupling of propiophenone can be controlled to favor specific diastereomers. For instance, photoredox methods using titanium complexes have shown high diastereoselectivity (favoring the d,l or syn isomer) in the coupling of aromatic aldehydes. nih.govrsc.org Furthermore, the development of chiral ligands and catalysts can enable enantioselective synthesis, providing access to optically pure (R,R)- or (S,S)-3,4-diphenylhexane-3,4-diol. nih.govnih.govdntb.gov.ua Biocatalytic methods, in particular, hold immense promise for achieving high enantiomeric excess. researchgate.net

As a Chiral Auxiliary: Enantiomerically pure vicinal diols are valuable as chiral ligands or auxiliaries in asymmetric synthesis. The C₂-symmetric backbone of the (R,R) or (S,S) isomers of this compound could be exploited in the design of new chiral catalysts for reactions such as asymmetric reductions, oxidations, or carbon-carbon bond-forming reactions. Research would involve derivatizing the hydroxyl groups to create bidentate ligands (e.g., phosphinites, acetals) and evaluating their efficacy in asymmetric catalysis.

Potential in Advanced Materials Science and Polymer Chemistry Applications (excluding pharmaceutical applications)